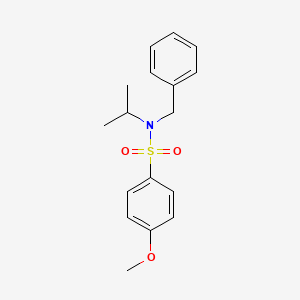

N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Description

N-Benzyl-4-methoxy-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methoxy group at the 4-position and a sulfonamide functional group at the 1-position. The sulfonamide nitrogen is further substituted with a benzyl group and an isopropyl moiety. This compound’s structure is typically elucidated using crystallographic tools such as SHELXL for small-molecule refinement and WinGX for data processing and visualization .

Properties

IUPAC Name |

N-benzyl-4-methoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-14(2)18(13-15-7-5-4-6-8-15)22(19,20)17-11-9-16(21-3)10-12-17/h4-12,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHHMAHBOKEHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the benzene ring.

Attachment of the Propan-2-yl Group: This can be achieved through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.

Formation of the Sulfonamide Moiety: The final step involves the reaction of the benzene derivative with sulfonyl chloride in the presence of a base like pyridine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids (aluminum chloride).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

N-Benzyl-4-methoxy-N-(propan-2-yl)benzene-1-sulfonamide can be synthesized through a series of reactions involving benzene sulfonamide derivatives. The synthesis typically involves:

- Starting Materials : Benzene sulfonamide, benzyl chloride, and propan-2-amine.

- Reaction Conditions : The reaction is conducted under controlled temperatures with appropriate catalysts to enhance yield and selectivity.

The structural characterization of the compound can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, molecular docking studies have shown that the compound exhibits significant binding interactions with target proteins involved in cancer pathways .

Anticancer Activity

Recent studies have highlighted the potential of benzene sulfonamide derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

In vitro assays demonstrated that these compounds exhibit cytotoxic effects against these cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The binding affinities and interaction energies calculated through molecular docking suggest that they effectively target specific receptors involved in tumor growth .

Antioxidant Properties

Compounds like this compound have also been investigated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models .

Biochemical Interactions

This compound interacts with several biological targets, which can be summarized as follows:

| Target | Interaction Type | Biological Relevance |

|---|---|---|

| Cancer Cell Receptors | Competitive Inhibition | Reduces cell proliferation |

| Antioxidant Enzymes | Substrate Mimicry | Enhances antioxidant defense mechanisms |

| Protein Kinases | Allosteric Modulation | Alters signaling pathways related to cancer |

The compound's ability to modulate these interactions makes it a candidate for further development in therapeutic applications.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of this sulfonamide derivative using DPPH radical scavenging assays. Results indicated a dose-dependent increase in antioxidant activity, suggesting its role as a protective agent against oxidative stress-related cellular damage.

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with two classes of analogs: sulfonamides and amide derivatives .

Functional Group and Substituent Analysis

Key Observations :

Insights :

- The target compound’s synthesis likely involves sulfonation followed by sequential N-alkylation, whereas amide analogs (e.g., piperidinyl propanamide) rely on nitro reductions and acylations .

- Steric bulk from isopropyl substitution may necessitate longer reaction times compared to less hindered analogs .

Data Table: Physicochemical Properties (Hypothetical)

Biological Activity

N-Benzyl-4-methoxy-N-(propan-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a methoxy group and a sulfonamide moiety, which is known for its diverse biological activities. The presence of the propan-2-yl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antibacterial properties. Recent studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound's mechanism of action involves inhibition of bacterial folate synthesis, similar to classic sulfa drugs. This is achieved through competitive inhibition of dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria.

Enzyme Inhibition

Recent research indicates that this compound may also act as an inhibitor of various enzymes, including but not limited to cholinesterases. Its inhibitory effects on butyrylcholinesterase (BChE) have been particularly noted.

Table 2: Enzyme Inhibition Data

The selectivity index indicates that this compound is significantly more potent than rivastigmine, a clinically used cholinesterase inhibitor.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on mouse models demonstrated that administration of the compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups. This suggests its potential as a therapeutic agent in treating bacterial infections.

- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits antimicrobial activity, it also possesses a risk profile that necessitates careful evaluation. Acute toxicity tests revealed harmful effects at higher doses, emphasizing the need for dose optimization in therapeutic applications .

- Molecular Modeling Studies : Computational analyses have shown that the compound binds effectively to the active site of target enzymes, supporting its role as an enzyme inhibitor. Docking studies reveal favorable interactions with key amino acid residues critical for enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.